2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone
Description
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone is a triazine derivative characterized by a 1,3,5-triazine core substituted with two ethylamino groups at positions 4 and 6, a thioether linkage (-S-) at position 2, and a phenylethanone moiety. Its thioether and ketone functionalities may influence reactivity, solubility, and biological activity, distinguishing it from simpler triazine derivatives .
Properties
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULDAAJNHMZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of cyanuric chloride with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound, such as 2-mercaptoacetophenone, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted triazine derivatives
Scientific Research Applications
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and ethylamino groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Derivatives
Substituent Analysis and Functional Group Impact
The compound shares structural motifs with several triazine-based chemicals, differing primarily in substituents and functional groups. Below is a comparative analysis:
Key Observations :
- Ethylamino vs. Chloro Substituents: The presence of ethylamino groups in the target compound contrasts with chloro substituents in cyanazine and procyazine. Chloro groups are associated with higher environmental persistence and toxicity, as seen in cyanazine’s ban . Ethylamino groups may reduce acute toxicity but require further ecotoxicological evaluation.
- Thioether Linkage: The thioether group (-S-) in the target compound differentiates it from cyanazine’s nitrile (-CN) or iscotrizinol’s ester (-COO-) functionalities.
- Phenylethanone Moiety: This group is structurally analogous to 2-(4-chlorophenyl)-1-phenylethanone (), which exhibits crystallographic stability. The ketone may participate in hydrogen bonding or redox reactions, influencing solubility and degradation pathways.
Biological Activity
The compound 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone is of significant interest in pharmacology due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of substituted triazine derivatives known for their diverse biological activities. Its structure can be represented as follows:
This structure features a phenylethanone moiety linked to a triazine ring substituted with ethylamino groups and a thioether linkage. The presence of these functional groups is crucial for the compound's biological activity.
Antitumor Activity
Research has indicated that triazine derivatives possess notable antitumor properties. For instance, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. The IC50 values for related triazine compounds have been reported in the range of to , indicating significant potency against cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | Jurkat | 1.61 |
| Compound 2 | A-431 | 1.98 |
The mechanism of action often involves the inhibition of specific protein targets associated with cell proliferation and survival pathways.
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored. Compounds similar to 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that electron-withdrawing groups enhance antimicrobial activity .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL |
Anticonvulsant Activity
Additionally, some triazine derivatives have been evaluated for anticonvulsant activity. The presence of specific substituents on the triazine ring has been correlated with enhanced anticonvulsant effects in animal models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of triazine derivatives, researchers synthesized a series of compounds similar to the target compound and tested their effects on human cancer cell lines (HT29 and Jurkat). The results showed a significant reduction in cell viability at concentrations as low as , suggesting that these compounds could serve as potential chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of various triazine derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the triazine structure led to improved activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
